Spectral Properties and Applications of Fluorescein-PEG5-Acid: A Technical Guide
Spectral Properties and Applications of Fluorescein-PEG5-Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG5-Acid is a versatile fluorescent probe that combines the well-known spectral characteristics of fluorescein with the benefits of a polyethylene glycol (PEG) linker. The fluorescein moiety provides strong green fluorescence, while the hydrophilic 5-unit PEG spacer enhances aqueous solubility and reduces non-specific binding, making it an invaluable tool in various biological and pharmaceutical research applications. The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling fluorescent labeling for detection and tracking. This guide provides an in-depth overview of the spectral properties of Fluorescein-PEG5-Acid, detailed experimental protocols for its characterization and use, and a visualization of a typical experimental workflow.
Core Spectral and Physicochemical Properties
The spectral characteristics of Fluorescein-PEG5-Acid are primarily dictated by the fluorescein core. However, the local microenvironment, including pH and solvent polarity, can influence these properties. The PEG linker helps to maintain a more consistent aqueous environment around the fluorophore, but pH sensitivity remains a key consideration.
| Property | Value | References |
| Excitation Maximum (λex) | ~494 nm | [1][2] |
| Emission Maximum (λem) | ~517 nm | [1][2] |
| Molecular Weight | ~698.75 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Quantum Yield (Φf) of Fluorescein | ~0.95 (in 0.1 M NaOH) | [3] |
| Molar Extinction Coefficient (ε) of Fluorescein | ~70,000 cm⁻¹M⁻¹ | [4] |
Note: The quantum yield and molar extinction coefficient provided are for the parent fluorescein molecule under basic conditions. These values can vary for Fluorescein-PEG5-Acid depending on the specific buffer conditions and conjugation state. It is recommended to determine these parameters experimentally for the specific application.
Key Considerations
-
pH Sensitivity: The fluorescence of fluorescein is highly dependent on pH.[3][5][6] Under acidic conditions (pH < 6), the fluorescence intensity significantly decreases.[3][5] For optimal and consistent fluorescence, it is recommended to work in buffers with a pH between 7.0 and 9.0.
-
Photobleaching: Like most fluorophores, fluorescein is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[7][8] To mitigate photobleaching, it is advisable to minimize light exposure, use antifade reagents when possible, and acquire images with the lowest necessary laser power and exposure times.
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
Fluorescein-PEG5-Acid
-
High-purity solvent (e.g., DMSO for stock solution, Phosphate Buffered Saline (PBS) pH 7.4 for dilutions)
-
UV-Vis spectrophotometer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of Fluorescein-PEG5-Acid and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare serial dilutions: Perform a series of accurate dilutions of the stock solution in PBS (pH 7.4) to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).
-
Measure absorbance: For each dilution, measure the absorbance at the excitation maximum (~494 nm) using the spectrophotometer. Use PBS as a blank.
-
Plot the data: Plot the absorbance values (y-axis) against the corresponding molar concentrations (x-axis).
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield. Fluorescein in 0.1 M NaOH (Φf = 0.95) is a common standard for this spectral range.
Materials:
-
Fluorescein-PEG5-Acid
-
Fluorescein standard
-
0.1 M NaOH
-
PBS (pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the Fluorescein-PEG5-Acid (in PBS, pH 7.4) and the fluorescein standard (in 0.1 M NaOH) with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the excitation wavelength (e.g., 494 nm).
-
Measure fluorescence emission: For each solution, excite at the same wavelength used for the absorbance measurement and record the integrated fluorescence intensity (the area under the emission curve).
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' refers to the Fluorescein-PEG5-Acid solution and 'std' refers to the fluorescein standard solution.
-
Bioconjugation to a Protein
The terminal carboxylic acid of Fluorescein-PEG5-Acid can be coupled to primary amines on a protein using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.
Materials:
-
Fluorescein-PEG5-Acid
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Activate the carboxyl group: Dissolve Fluorescein-PEG5-Acid in the activation buffer. Add a molar excess of EDC and NHS and incubate for 15-30 minutes at room temperature to form a reactive NHS ester.
-
Conjugation: Add the activated Fluorescein-PEG5-Acid solution to the protein solution in the coupling buffer. The molar ratio of the dye to the protein will need to be optimized for the specific protein and desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at 494 nm).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for labeling a target protein with Fluorescein-PEG5-Acid and its subsequent use in cell-based fluorescence imaging.
Caption: A typical workflow for protein labeling with Fluorescein-PEG5-Acid and cellular imaging.
Conclusion
Fluorescein-PEG5-Acid is a powerful tool for fluorescently labeling biomolecules. Its favorable spectral properties, enhanced solubility, and reactive carboxylic acid handle make it suitable for a wide range of applications in research and drug development, including immunoassays, flow cytometry, and fluorescence microscopy. Proper consideration of its pH sensitivity and photostability, along with optimized experimental protocols, will ensure the generation of reliable and high-quality data.
References
- 1. Fluorescein-PEG5-Acid, 2183440-40-4 | BroadPharm [broadpharm.com]
- 2. Fluorescein-PEG5-Acid | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
